molecular formula C18H28N4O2S B2999005 1-Cyclohexyl-3-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)urea CAS No. 1235307-48-8

1-Cyclohexyl-3-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)urea

Cat. No.: B2999005
CAS No.: 1235307-48-8
M. Wt: 364.51
InChI Key: MUNDVVOPFQQTKF-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C18H28N4O2S and its molecular weight is 364.51. The purity is usually 95%.
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Scientific Research Applications

Antiacetylcholinesterase Activity

Compounds with structures similar to 1-Cyclohexyl-3-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)urea have been synthesized and assessed for their antiacetylcholinesterase activity. Such activities are crucial in the search for treatments for diseases like Alzheimer's, where inhibition of acetylcholinesterase can help increase acetylcholine levels in the brain, potentially improving cognitive functions (Vidaluc et al., 1995).

Corrosion Inhibition

Derivatives of urea compounds, including those with triazinyl groups, have been evaluated as corrosion inhibitors for metals such as mild steel in acidic environments. This application is significant in industrial processes and materials science, where the prevention of metal corrosion extends the life and functionality of metal components (Mistry et al., 2011).

Antimicrobial and Antifungal Activities

Urea and thiourea derivatives, especially those incorporating piperazine and s-triazine moieties, have shown potential as antimicrobial and antifungal agents. These compounds offer a promising route for the development of new treatments against infectious diseases, demonstrating the chemical versatility and therapeutic potential of urea derivatives in addressing microbial resistance (Desai et al., 2007).

Neuropharmacological Investigations

Compounds featuring a cyclohexyl group and a piperazine scaffold, similar to the subject molecule, have been explored for their neuropharmacological properties, including their potential as ligands for serotonin receptors. These studies are vital for the development of new psychiatric and neurological treatments, showcasing the compound's potential applicability in the discovery of novel therapeutics (Corradetti et al., 2005).

Radioligand Development for PET Imaging

The structural components of this compound are reminiscent of compounds used in the synthesis of radioligands for positron emission tomography (PET) imaging. Such radioligands are critical for in vivo imaging studies of receptor distribution and density, providing valuable insights into various biological processes and disease states (Osman et al., 1996).

Mechanism of Action

Target of Action

Similar compounds have been found to bind to the colchicine binding site of tubulin . Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules play a crucial role in maintaining cell shape, enabling cell motility, and facilitating intracellular transport.

Properties

IUPAC Name

1-cyclohexyl-3-[2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2S/c23-17(15-6-13-25-14-15)22-11-9-21(10-12-22)8-7-19-18(24)20-16-4-2-1-3-5-16/h6,13-14,16H,1-5,7-12H2,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNDVVOPFQQTKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCCN2CCN(CC2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.